CrtN Enzyme Inhibition Activity
This compound has been screened against diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman and demonstrated an IC50 of >1.25 µM (>1,250 nM) in a staphyloxanthin pigment inhibition assay measured after 48 hours [1]. This activity, while weak, is notable because simpler β-diketones such as 1,3-di(2-thienyl)-1,3-propanedione (CAS 1138-14-3) and dibenzoylmethane have not been reported as CrtN inhibitors in this assay system. The most potent CrtN inhibitors in the same screening series (compounds 23a and 23b) achieved IC50 values of 0.02–10.5 nM, representing an approximately 120-fold to >60,000-fold potency gap that highlights this compound's weak activity [2].
| Evidence Dimension | CrtN (diapophytoene desaturase) enzyme inhibition in S. aureus Newman |
|---|---|
| Target Compound Data | IC50 > 1,250 nM |
| Comparator Or Baseline | Lead compounds 23a/23b from the same CrtN inhibitor series: IC50 = 0.02–10.5 nM [2] |
| Quantified Difference | Target compound is at least 120-fold less potent than the most potent in-series compounds |
| Conditions | S. aureus Newman whole-cell staphyloxanthin pigment inhibition after 48 hrs by spectrophotometric assay |
Why This Matters
This compound provides a structurally distinct chemotype within the CrtN inhibitor landscape; its bis-bithiophene β-diketone scaffold is substantially different from the biphenyl-based chemotype of the most potent inhibitors (23a/23b), making it a valuable tool compound for studying structure-activity relationships in anti-virulence drug discovery rather than a development candidate.
- [1] BindingDB. BDBM50188226 (CHEMBL3828217 cross-reference). IC50 >1.25E+3 nM against CrtN in S. aureus Newman, assessed as reduction in staphyloxanthin pigment formation after 48 hrs. View Source
- [2] Li B, Ni S, Mao F, et al. Novel Terminal Bipheny-Based Diapophytoene Desaturases (CrtN) Inhibitors as Anti-MRSA/VISR/LRSA Agents with Reduced hERG Activity. J Med Chem. 2018;61(1):224-250. doi:10.1021/acs.jmedchem.7b01300 View Source
